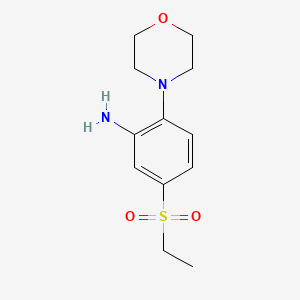

2-tert-Butyl-7-chloro-4-nitroindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

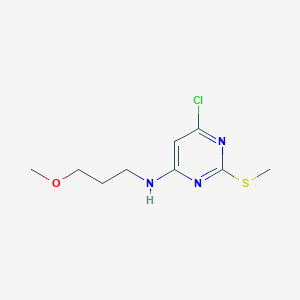

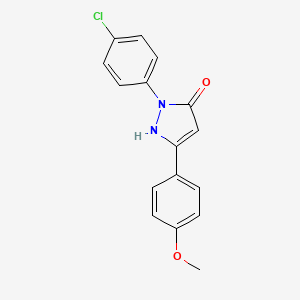

2-tert-Butyl-7-chloro-4-nitroindole is a chemical compound that is derived from the modification of indole structures. The presence of a tert-butyl group and a nitro group on the indole ring system suggests that this compound could exhibit unique physical and chemical properties due to the steric hindrance and electronic effects imparted by these substituents.

Synthesis Analysis

The synthesis of oxindole derivatives, which are structurally related to this compound, can be achieved through the reaction of chlorobenzenes with activated nitro groups in the ortho position. These chlorobenzenes can undergo nucleophilic substitution with potassium salts of ethyl cyanoacetate and ethyl malonate in tert-butanol, leading to the formation of 2-nitrophenyl malonic ester derivatives. These derivatives can then be converted into oxindole and indole derivatives . Although the specific synthesis of this compound is not detailed, the described method provides a potential pathway for its synthesis by modifying the indole core structure.

Molecular Structure Analysis

The introduction of a tert-butyl group on an aromatic system like pyrene has been shown to cause significant steric hindrance, which can be expected to influence the molecular structure of this compound as well. A nitro group ortho to a tert-butyl group is likely to be twisted out of the plane of the aromatic nucleus, which could affect the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

The presence of a tert-butyl group adjacent to a nitro group can significantly affect the chemical behavior of a molecule. In the case of nitro derivatives of tert-butylpyrene, the nitro group is twisted, minimizing its interaction with the aromatic system. This structural feature is likely to influence the chemical reactions of this compound, potentially leading to unique reactivity patterns . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in multicomponent reactions, which suggests that tert-butyl groups can play a role in facilitating C-N bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro derivatives are often influenced by the presence of bulky tert-butyl groups. These groups can cause a twist in the nitro group, affecting the molecule's spectroscopic properties and its behavior during fragmentation in mass spectrometry. For instance, in mass spectrometric analysis, the tert-butyl group is typically replaced by a hydrogen atom, and nitro groups ortho to a tert-butyl group are also replaced by hydrogen . This information can be extrapolated to predict that this compound may exhibit similar behavior in spectroscopic and mass spectrometric analyses.

科学的研究の応用

Synthesis Methodologies

One avenue of research involving compounds similar to 2-tert-Butyl-7-chloro-4-nitroindole focuses on synthesis methodologies. For instance, a study by Deng et al. (2015) details a metal-free route for synthesizing 3-nitroindoles, including structures akin to this compound, through the nitrative cyclization of N-aryl imines using tert-butyl nitrite. This process assembles the indole framework via oxidative cleavage of multiple C-H bonds, highlighting a cascade of nitration, cyclization, and isomerization (Deng et al., 2015).

Organic Magnetic Materials

In the realm of organic magnetic materials, research by Ferrer et al. (2001) explores the role of hydrogen bonds in benzimidazole-based materials. They synthesized highly stable nitroxide radicals, which, although not directly this compound, share functional groups that may provide insights into its potential applications in organic electronics or spintronics (Ferrer et al., 2001).

Antimicrobial and Anti-inflammatory Activities

Research into the biological activities of indole derivatives, such as those related to this compound, includes studies on antimicrobial and anti-inflammatory properties. Narayana et al. (2009) synthesized heterocycles from nitro/fluoro/chloro/bromoindole carbohydrazides, which exhibited moderate to good antiproliferative activity, suggesting potential research directions for this compound in similar biological applications (Narayana et al., 2009).

Oxidation Mechanisms

Research by Ratnikov et al. (2011) into dirhodium-catalyzed oxidations of phenols and anilines with T-HYDRO highlights the role of tert-butylperoxy radicals in selective oxidation processes. While not directly involving this compound, the study's focus on tert-butyl groups and nitroindoles could inform potential oxidation or functionalization pathways for this compound (Ratnikov et al., 2011).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often involved in the treatment of various disorders in the human body .

Mode of Action

Indole derivatives, in general, are known to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

2-tert-butyl-7-chloro-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)10-6-7-9(15(16)17)5-4-8(13)11(7)14-10/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYFOMFZAHOXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=CC(=C2N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

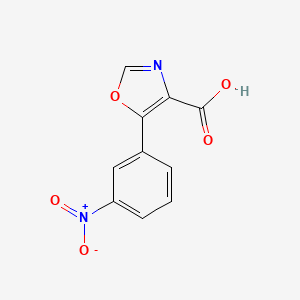

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)